molecular formula C12H15F2N B13214132 4-[(2,6-Difluorophenyl)methyl]piperidine

4-[(2,6-Difluorophenyl)methyl]piperidine

Cat. No.: B13214132
M. Wt: 211.25 g/mol
InChI Key: LXCOJJJRSUQFRJ-UHFFFAOYSA-N
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Description

4-[(2,6-Difluorophenyl)methyl]piperidine is a chemical compound that features a piperidine ring substituted with a 2,6-difluorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,6-Difluorophenyl)methyl]piperidine typically involves the reaction of 2,6-difluorobenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-[(2,6-Difluorophenyl)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-[(2,6-Difluorophenyl)methyl]piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of 4-[(2,6-Difluorophenyl)methyl]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s effects are mediated through binding to these targets, which can modulate their activity and lead to various biological responses. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,4-Difluorophenyl)methyl]piperidine
  • 4-[(2,6-Dichlorophenyl)methyl]piperidine
  • 4-[(2,6-Dimethylphenyl)methyl]piperidine

Uniqueness

4-[(2,6-Difluorophenyl)methyl]piperidine is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H15F2N

Molecular Weight

211.25 g/mol

IUPAC Name

4-[(2,6-difluorophenyl)methyl]piperidine

InChI

InChI=1S/C12H15F2N/c13-11-2-1-3-12(14)10(11)8-9-4-6-15-7-5-9/h1-3,9,15H,4-8H2

InChI Key

LXCOJJJRSUQFRJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CC2=C(C=CC=C2F)F

Origin of Product

United States

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